Cas no 1245643-63-3 (1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole)
1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
- 1-(3-fluorophenyl)-3-methyl-1,2,4-triazole
- 1-(3-fluorophenyl)-3-methyl-1H-[1,2,4]TRIAZOLE
- AK129376
- KB-08745
- KB-213869
- SCHEMBL21863282
- SY296469
- 1H-1,2,4-Triazole, 1-(3-fluorophenyl)-3-methyl-
- A850516
- DTXSID80744470
- 1245643-63-3
-
- MDL: MFCD17677319
- Inchi: 1S/C9H8FN3/c1-7-11-6-13(12-7)9-4-2-3-8(10)5-9/h2-6H,1H3
- InChI Key: UUVBZSUOPWVALO-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)N1C=NC(C)=N1
Computed Properties
- Exact Mass: 177.07022543g/mol
- Monoisotopic Mass: 177.07022543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 30.7Ų
1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121118-1g |
1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole |
1245643-63-3 | 95% | 1g |
$530.00 | 2023-09-03 | |
| Chemenu | CM276421-1g |
1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole |
1245643-63-3 | 95% | 1g |
$550 | 2023-03-05 | |
| Ambeed | A918946-1g |
1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole |
1245643-63-3 | 95+% | 1g |
$500.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763456-1g |
1-(3-Fluorophenyl)-3-methyl-1h-1,2,4-triazole |
1245643-63-3 | 98% | 1g |
¥5250.00 | 2024-08-09 |
1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole Suppliers
1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
Additional information on 1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
Comprehensive Overview of 1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole (CAS No. 1245643-63-3)
The compound 1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole (CAS No. 1245643-63-3) is a fluorinated heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the 1,2,4-triazole core and 3-fluorophenyl substitution, make it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential in kinase inhibition, antifungal agents, and crop protection formulations, aligning with current trends in precision medicine and sustainable agriculture.
In recent years, the demand for fluorinated organic compounds like 1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole has surged due to their enhanced metabolic stability and bioavailability. This aligns with frequent search queries such as "fluorine in drug design 2024" and "triazole derivatives applications". The compound's CAS No. 1245643-63-3 serves as a critical identifier in patent literature and regulatory documentation, particularly for researchers investigating small molecule modulators of biological pathways.
Synthetic routes to 1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole typically involve cyclocondensation reactions between fluorinated aryl hydrazines and methyl-substituted amidines. Advanced purification techniques such as preparative HPLC ensure high purity (>98%) for research applications. Analytical characterization via NMR spectroscopy (particularly 19F-NMR) and high-resolution mass spectrometry confirms structural integrity, addressing common researcher concerns about compound verification methods.
The 3-fluorophenyl moiety in this compound contributes to its lipophilicity (LogP ~2.1), making it suitable for crossing biological membranes – a property frequently searched in contexts like "improving drug permeability". Meanwhile, the 1,2,4-triazole ring system participates in hydrogen bonding interactions with target proteins, explaining its prevalence in studies related to enzyme inhibition mechanisms. These features position CAS No. 1245643-63-3 as a valuable scaffold in fragment-based drug discovery.
Environmental and safety profiles of 1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole comply with modern green chemistry principles, responding to growing industry interest in eco-friendly synthetic intermediates. Stability studies show no significant degradation under ambient conditions, though storage recommendations suggest protection from moisture – information often sought in queries like "chemical storage best practices". The compound's thermal stability (decomposition >200°C) facilitates its use in high-temperature reactions.
Emerging applications include its role in developing fluorescent probes for cellular imaging, capitalizing on the fluorine atom's NMR activity. This connects with trending searches about "molecular imaging tools" in biomedical research. Patent analysis reveals increasing claims incorporating CAS 1245643-63-3 derivatives in neurological disorder treatments, particularly for modulating GABA receptor activity – a hot topic in neuroscience forums.
For synthetic chemists, the compound serves as a building block in multicomponent reactions, enabling rapid generation of structurally diverse libraries. This addresses the pharmaceutical industry's need for high-throughput screening candidates, as reflected in recent conference presentations on diversity-oriented synthesis. Computational studies predict favorable ADMET properties for derivatives, making 1245643-63-3 a promising lead for oral drug development programs.
Quality control protocols for 1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole emphasize residual solvent analysis and heavy metal screening, meeting stringent requirements for GMP-compliant intermediates. These procedures answer frequent quality assurance queries from process chemists. The compound's compatibility with continuous flow chemistry systems further enhances its appeal for industrial-scale production.
Recent publications highlight synergistic effects when 1,2,4-triazole derivatives are combined with biodegradable polymers for controlled-release formulations – an area gaining traction in searches for "advanced drug delivery systems". The fluorine atom's strategic placement allows for radiofluorination potential, connecting to PET tracer development – another trending research domain.
In summary, 1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole (CAS No. 1245643-63-3) represents a multifaceted compound bridging medicinal chemistry and materials science. Its evolving applications continue to inspire innovative research across disciplines, from targeted therapeutics to functional materials, while meeting contemporary demands for sustainable chemical solutions.
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